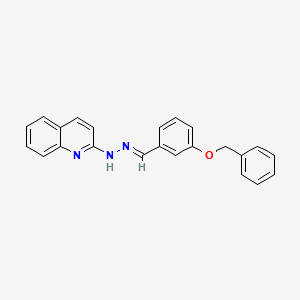![molecular formula C14H19NOS B5758109 1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine](/img/structure/B5758109.png)
1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine, also known as MTMP, is a synthetic compound that belongs to the class of thioamide derivatives. The compound has been extensively studied for its potential applications in scientific research. MTMP has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for various research fields.
作用机制
The mechanism of action of 1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine is not fully understood. However, it is believed that the compound exerts its effects through the inhibition of various enzymes and the modulation of various signaling pathways. 1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine has been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. The compound has also been found to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine has been found to exhibit a range of biochemical and physiological effects. The compound has been found to possess anticancer, antifungal, and antibacterial properties. 1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine has also been found to possess antioxidant and anti-inflammatory properties, making it a promising compound for the treatment of various diseases.
实验室实验的优点和局限性
1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. 1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine has also been found to exhibit a range of biochemical and physiological effects, making it a versatile compound for various research fields. However, the compound has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
未来方向
There are several potential future directions for research on 1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine. One potential direction is the investigation of the compound's potential applications in the treatment of various diseases, including cancer, fungal infections, and bacterial infections. Another potential direction is the investigation of the compound's mechanism of action and its interactions with various enzymes and signaling pathways. Additionally, the development of new synthetic methods for 1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine and its derivatives may lead to the discovery of new compounds with improved properties and potential applications.
合成方法
1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine can be synthesized through a multistep process that involves the reaction of 4-methoxy-3-methylbenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting product with piperidine. The final product is obtained through purification and crystallization.
科学研究应用
1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine has been extensively studied for its potential applications in various scientific research fields. The compound has been found to exhibit anticancer, antifungal, and antibacterial properties. 1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine has also been found to possess antioxidant and anti-inflammatory properties, making it a promising compound for the treatment of various diseases.
属性
IUPAC Name |
(4-methoxy-3-methylphenyl)-piperidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-11-10-12(6-7-13(11)16-2)14(17)15-8-4-3-5-9-15/h6-7,10H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCHRQWEMXGDQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=S)N2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5758048.png)

![N'-[(2-isopropylphenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5758077.png)
![N'-[2-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-1-cyclopropylethylidene]nicotinohydrazide](/img/structure/B5758079.png)


![2-(N-ethoxybutanimidoyl)-5-[2-(ethylthio)propyl]-3-(1-pyrrolidinyl)-2-cyclohexen-1-one](/img/structure/B5758096.png)
![3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B5758098.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B5758111.png)


